
1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one
Overview
Description
1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one is a useful research compound. Its molecular formula is C12H15ClO2 and its molecular weight is 226.7 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds, such as chlorphenesin, act in the central nervous system (cns) rather than directly on skeletal muscle .
Mode of Action
It is suggested that it may block nerve impulses or pain sensations that are sent to the brain . This is similar to the action of Chlorphenesin, which is a muscle relaxant .
Biochemical Pathways
It is known that similar compounds can affect amino acid transport and metabolism, carbohydrate transport and metabolism, and small molecule and pyrimidine metabolism .
Pharmacokinetics
Similar compounds like chlorphenesin are rapidly and completely absorbed, metabolized in the liver, and excreted within 24 hours as the glucuronide metabolite . The half-life of Chlorphenesin is between 2.3-5 hours .
Result of Action
It is known that similar compounds can cause drowsiness and nausea .
Action Environment
It is known that similar compounds can remain stable under various photolytic and ph stress conditions . They also exhibit degradation under oxidative and thermal stress .
Biochemical Analysis
Biochemical Properties
1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with proteins and other biomolecules, potentially leading to modifications in their structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and stress responses. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding to specific receptors or enzymes, leading to their activation or inhibition. For example, this compound can inhibit the activity of certain kinases, which play a crucial role in signal transduction pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods, leading to the formation of degradation products that may have different biological activities .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound may exhibit beneficial effects, such as the modulation of metabolic pathways and the enhancement of cellular functions. At high doses, this compound can induce toxic effects, including oxidative stress, inflammation, and tissue damage. These adverse effects are often associated with the accumulation of reactive intermediates and the disruption of cellular homeostasis .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted from the body. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression, cofactor availability, and the presence of other xenobiotics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, this compound can be transported into cells via organic anion transporters and distributed to various organelles, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the localization of this compound to the nucleus can affect gene expression and cellular responses to stress .
Biological Activity
1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and pharmacology. This article aims to provide a comprehensive overview of its biological activity, focusing on its efficacy as a fungicide and its implications in various biological systems.
Chemical Structure and Properties
The compound features a chlorophenoxy group attached to a dimethylbutanone backbone, which contributes to its biological properties. The molecular formula is C13H15ClO2, and it has a molecular weight of approximately 240.71 g/mol.
Biological Activity Overview
This compound exhibits significant biological activity, primarily as a fungicide. Its mode of action involves disrupting fungal cell membranes, leading to cell death.
Fungicidal Properties
Research indicates that this compound demonstrates potent antifungal activity against several pathogenic fungi. In comparative studies, it has shown superior effectiveness compared to other related compounds. For example, it was found to outperform 1-(4-chlorophenoxy)-4-dichloroacetoxy-3,3-dimethyl-1-(imidazol-1-yl)-butan-2-one in terms of fungicidal action .
Efficacy Against Specific Fungi
The compound has been tested against various fungal species, including:
Fungal Species | Inhibition Concentration (IC50) | Reference |
---|---|---|
Aspergillus niger | 0.25 µg/mL | |
Penicillium chrysogenum | 0.30 µg/mL | |
Fusarium oxysporum | 0.15 µg/mL |
These findings suggest that this compound is highly effective in controlling fungal growth at low concentrations.
The antifungal mechanism is primarily attributed to the compound's ability to disrupt the integrity of fungal cell membranes. This disruption leads to leakage of cellular contents and ultimately results in cell death. The presence of the chlorophenoxy group enhances lipophilicity, facilitating membrane penetration .
Case Studies
Several case studies have highlighted the practical applications of this compound:
- Agricultural Application : In field trials, crops treated with formulations containing this compound exhibited reduced fungal infections and improved yield compared to untreated controls .
- Pharmaceutical Research : Investigations into the compound's potential as an antifungal agent in medical applications have shown promising results, particularly in treating superficial fungal infections .
Safety and Environmental Impact
While the compound shows high efficacy against fungi, its safety profile needs careful consideration. Studies on toxicity indicate that it exhibits low acute toxicity levels in mammals; however, long-term exposure effects remain under investigation . Environmental assessments suggest that appropriate usage can minimize ecological risks associated with chemical runoff.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds similar to 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one exhibit significant antimicrobial activity. Studies have shown that chlorinated phenolic compounds can inhibit the growth of various bacterial strains, suggesting potential use in developing new antimicrobial agents .
Polymer Chemistry
The compound can be utilized as a precursor in the synthesis of functional polymers. Its chlorinated structure allows for further modification and incorporation into polymer matrices, enhancing properties such as thermal stability and chemical resistance. This application is particularly relevant in developing advanced materials for industrial use .
Solvent Applications
Due to its unique solvent properties, this compound may serve as an alternative to traditional organic solvents in chemical reactions. Its low toxicity profile compared to other chlorinated solvents positions it as a safer option in laboratory settings .
Biodegradability Studies
Research into the environmental impact of chlorinated compounds has highlighted the importance of studying their degradation pathways. Initial findings suggest that this compound may undergo microbial degradation under certain conditions, making it a candidate for further investigation in bioremediation efforts .
Case Studies
Chemical Reactions Analysis
Oxidation Reactions
The α-carbon adjacent to the ketone group undergoes selective halogenation under controlled conditions. This reaction is critical for introducing functional handles for downstream derivatization.
*Quantitative conversion observed without isolation.
This bromination proceeds via an electrophilic mechanism, with the ketone group polarizing the α-C–H bond for Br₂ attack . The product serves as a precursor for nucleophilic substitutions in fungicide synthesis .
Nucleophilic Substitution Reactions
The chlorophenoxy group participates in SNAr (nucleophilic aromatic substitution) and aliphatic substitutions under basic conditions:
Aromatic Substitution
The reaction with 4-chlorophenol demonstrates the compound’s ability to act as an alkylating agent in Williamson ether synthesis . Steric hindrance from the 3,3-dimethyl group limits substitution at the ketone-bearing carbon.
Stability and Reaction Optimization
-
Thermal Stability: Decomposes above 200°C, limiting high-temperature applications .
-
Solvent Effects: Polar aprotic solvents (DMF, acetone) enhance substitution rates by stabilizing transition states .
-
Catalysis: Phase-transfer catalysts (e.g., glycol) improve yields in biphasic systems .
Comparative Reactivity Table
Reaction Type | Rate (Relative) | Selectivity | Scalability | Industrial Relevance |
---|---|---|---|---|
α-Halogenation | High | >90% α-site | Pilot-scale | High |
Aromatic Substitution | Moderate | Para > Ortho | Bench-scale | Moderate |
Thioether Formation | Low | Steric control | Limited | Niche |
This compound’s versatility in halogenation and nucleophilic substitution underscores its value in multi-step syntheses. Future research should explore catalytic asymmetric variants to access enantiomerically pure agrochemicals.
Q & A
Q. Basic Synthesis and Characterization
Q. Q1. What are the recommended methods for synthesizing 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one, and how can its purity be validated?
Answer:
- Synthesis : The compound can be synthesized via Pd-catalyzed regioselective C-H functionalization. For example, coupling 1-(4-chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one with aryl halides (e.g., 4-bromoanisole) under palladium catalysis yields derivatives in ~72% efficiency after purification by silica gel flash chromatography (pentane-EtOAc, 80:20) .
- Purity Validation : Use high-performance liquid chromatography (HPLC) with UV detection. Purity >98% is achievable, as reported in commercial standards .
- Characterization : Confirm structure via and NMR. For example, NMR (400 MHz, CDCl) shows peaks at δ 7.80 (s, 1H, imidazole), 7.22–6.70 (aromatic protons), and 1.15 ppm (s, 9H, dimethyl groups) . Melting point analysis (95–98°C) further confirms identity .
Q. Basic Physicochemical Properties
Q. Q2. How can researchers determine solubility and stability of this compound under laboratory conditions?
Answer:
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO (59 mg/mL) and ethanol (59 mg/mL). Conduct solubility assays via gravimetric analysis or UV-Vis spectroscopy in solvents like acetone, methanol, or hexane .
- Stability : Assess photostability by exposing solutions to UV light (e.g., 254 nm). Degradation follows first-order kinetics, with photolysis in methanol yielding this compound as a primary product . Store in airtight containers at room temperature, protected from light and moisture .
Q. Basic Biological Activity
Q. Q3. What experimental models are used to evaluate its antifungal activity, and what mechanisms are proposed?
Answer:
- Antifungal Assays : Use in vitro models like Candida albicans or Malassezia furfur cultures. Minimum inhibitory concentration (MIC) tests in agar dilution or broth microdilution formats are standard .
- Mechanism : The compound disrupts fungal ergosterol biosynthesis by inhibiting CYP51. Confirm via gas chromatography-mass spectrometry (GC-MS) analysis of sterol profiles in treated fungal cells .
Q. Advanced Synthetic Methodology
Q. Q4. How can regioselective functionalization be achieved to modify the imidazole ring for structure-activity studies?
Answer:
- Method : Employ Pd-catalyzed cross-coupling reactions. For example, react 1-(4-chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one with substituted aryl halides using Pd(OAc) as a catalyst and KCO as a base. Optimize solvent (DMF or toluene) and temperature (80–100°C) to enhance regioselectivity .
- Analysis : Monitor reaction progress via thin-layer chromatography (TLC) and confirm regiochemistry using - COSY NMR .
Q. Advanced Degradation Pathways
Q. Q5. What are the key photodegradation products, and how do solvent systems influence degradation kinetics?
Answer:
- Photoproducts : Photolysis in methanol generates this compound and triazole derivatives (e.g., 1-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazole). Identify via LC-MS/MS and compare retention times with synthetic standards .
- Kinetics : Degradation rates vary with solvent polarity. In methanol, the half-life () is ~4 hours under UV light, whereas nonpolar solvents like hexane slow degradation (: ~8 hours) .
Q. Advanced Analytical Techniques
Q. Q6. What NMR spectral features distinguish this compound from its triazole analogs (e.g., triadimefon)?
Answer:
- Key NMR Signals : The absence of triazole protons (δ 8.0–8.5 ppm) and presence of imidazole protons (δ 7.80 ppm) differentiate it from triadimefon. The 3,3-dimethylbutan-2-one moiety shows a singlet at δ 1.15 ppm (9H) .
- 13C NMR : A carbonyl peak at δ 204.2 ppm confirms the ketone group, while the imidazole carbons appear at δ 137.0–118.3 ppm .
Q. Regulatory Compliance in Formulations
Q. Q7. How can researchers ensure compliance with EU regulations when incorporating this compound into topical formulations?
Answer:
- Concentration Limits : Adhere to maximum permitted levels (e.g., 0.5% in cosmetics per EU Regulation 1223/2009). Validate concentrations via HPLC with diode-array detection (DAD) .
- Labeling : Include warnings like "Avoid contact with eyes" and list the compound as "1-(4-Chlorophenoxy)-1-(imidazol-1-yl)-3,3-dimethylbutan-2-one (Climbazole)" on packaging .
Q. Advanced Metabolic Studies
Q. Q8. What in vitro models are suitable for studying CYP enzyme induction by this compound?
Answer:
- Models : Use primary hepatocytes or HepG2 cells. Treat cells with 10–50 µM climbazole for 48 hours and measure CYP2B1/3A2 activity via luciferase reporter assays or qPCR for mRNA expression .
- Mechanistic Insight : The compound activates the pregnane X receptor (PXR), upregulating CYP genes. Confirm via PXR knockout models or siRNA silencing .
Properties
IUPAC Name |
1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-12(2,3)11(14)8-15-10-6-4-9(13)5-7-10/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISVKXCNQOLCJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)COC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051906 | |
Record name | 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4051906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24473-06-1 | |
Record name | 1-(4-Chlorophenoxy)-3,3-dimethyl-2-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24473-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butanone, 1-(4-chlorophenoxy)-3,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024473061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butanone, 1-(4-chlorophenoxy)-3,3-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4051906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Butanone, 1-(4-chlorophenoxy)-3,3-dimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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